molecular formula C16H19N3O4S2 B2424633 4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091479-40-1

4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Cat. No. B2424633
CAS RN: 1091479-40-1
M. Wt: 381.47
InChI Key: VCSKCNUWBJQEAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, such as TP-10, can be carried out using an indirect process that avoids contamination of the product with no need for purification . For example, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .


Molecular Structure Analysis

The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .


Chemical Reactions Analysis

Thiophene derivatives, like TP-10, are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A significant area of research for sulfonamide derivatives, including compounds similar to "4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide," focuses on their role as inhibitors of carbonic anhydrase (CA) isoenzymes. These enzymes are involved in various physiological processes, such as respiration and the regulation of pH and CO2 levels. Sulfonamide-based inhibitors have been studied for their potential in treating conditions like glaucoma, epilepsy, and certain types of cancer. For instance, benzamide-4-sulfonamides have been shown to effectively inhibit human carbonic anhydrase isoenzymes I, II, VII, and IX, with implications for therapeutic applications in diseases where these isoenzymes play a role (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Corrosion Inhibition

Research on sulfonamide compounds extends to their application in corrosion inhibition. A novel thiophene Schiff base, closely related in structure to the compound , has demonstrated efficient corrosion inhibition for mild steel in acidic conditions. This application is critical in protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and enhancing their reliability (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).

Material Science and Drug Development

Sulfonamide derivatives are also explored in the synthesis of novel materials and drugs. For example, electrochemical synthesis has been used to create water-soluble and self-doped polythiophene derivatives from thiophene-based monomers. These materials have potential applications in electronics and as conductive polymers (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008). Moreover, sulfonamide compounds have been synthesized and tested for their neuroleptic activity, indicating their potential as dopamine receptor blockers in treating psychiatric disorders (Ogata et al., 1984).

Mechanism of Action

While the specific mechanism of action for TP-10 is not mentioned in the search results, it’s known that sulfonamides constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules .

properties

IUPAC Name

4-(propanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-2-14(20)19-13-7-5-12(6-8-13)16(21)17-9-10-18-25(22,23)15-4-3-11-24-15/h3-8,11,18H,2,9-10H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSKCNUWBJQEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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